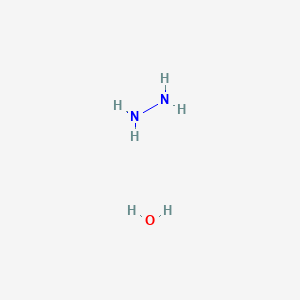

Hydrazine hydrate

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de LY335979 implica varios pasos clave:

Ciclopropanación: La dibenzosuberona se trata con difluorocarbeno, generado in situ a partir de clorodifluoroacetato de litio, para formar 10,11-difluorometanoddibenzosuberona.

Reducción: La cetona se reduce con borohidruro para producir un derivado con grupos ciclopropilo y alcohol fusionados en el mismo lado del anillo de siete miembros.

Halogenación: El producto se halogena con ácido bromhídrico al 48% para posicionar ambos grupos en anti.

Desplazamiento: El bromuro se desplaza con pirazina para formar la piperazina correspondiente.

Formación de epóxido: 5-hidroxiquinolina reacciona con nosilato de ®-glicidilo para formar ®-1-(5-quinoliniloxi)-2,3-epoxipropano.

Métodos de Producción Industrial

La producción industrial de LY335979 sigue rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El compuesto se produce típicamente en forma sólida y se puede disolver en dimetilsulfóxido (DMSO) para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

LY335979 experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones de Sustitución: El desplazamiento del bromuro con pirazina es una reacción de sustitución clave en su síntesis.

Reacciones de Reducción: La reducción de la cetona con borohidruro es otro paso crítico.

Ciclopropanación: El paso inicial de ciclopropanación es esencial para formar la estructura central del compuesto.

Reactivos y Condiciones Comunes

Difluorocarbeno: Generado a partir de clorodifluoroacetato de litio para la ciclopropanación.

Borohidruro: Utilizado para la reducción de la cetona.

Ácido Bromhídrico: Empleada para la halogenación.

Pirazina: Utilizada en la reacción de desplazamiento.

Productos Principales Formados

El principal producto formado a partir de estas reacciones es el propio LY335979, con intermedios incluyendo 10,11-difluorometanoddibenzosuberona y el derivado de piperazina correspondiente .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Hydrazine hydrate is widely used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. It serves as a reducing agent and is involved in the transformation of functional groups under mild conditions.

Key Uses:

- Reduction of Carbonyl Compounds : this compound effectively reduces carbonyl groups to alcohols or methylene groups through processes like the Wolf rearrangement .

- Synthesis of Pharmaceuticals : It is utilized to produce active pharmaceutical ingredients (APIs), including anti-cancer drugs and anti-inflammatory agents .

- Agrochemicals : Used in the synthesis of herbicides and fungicides, contributing to agricultural productivity .

Reducing Agent in Chemical Reactions

This compound's strong reducing properties make it suitable for various chemical transformations:

Applications:

- Metal Reduction : Employed in the purification of precious metals and as a reducing agent in metal oxide synthesis. For example, it has been used to create porous structures in nickel-cobalt layered double hydroxides (NiCo-LDH) for enhanced electrochemical performance .

- Catalytic Processes : It facilitates reactions involving nitro compounds, converting them into amines efficiently when combined with catalysts like iron(III) chloride .

Corrosion Inhibition

In industrial settings, this compound acts as a corrosion inhibitor for boilers and cooling systems. Its ability to scavenge oxygen helps prevent oxidative damage.

Use Cases:

- Nuclear and Thermal Power Plants : this compound is added to boiler water systems to control corrosion rates by removing dissolved oxygen .

- Industrial Boilers : It enhances the longevity of equipment by minimizing rust formation.

Water Treatment

This compound plays a role in water treatment processes, particularly as an oxygen scavenger.

Benefits:

- Heavy Metal Scavenging : It can bind with heavy metals, facilitating their removal from wastewater .

- Lime Scale Prevention : By inhibiting scale formation, it helps maintain system efficiency.

Polymer Production

This compound is also used as a blowing agent in the production of polymer foams.

Applications:

- Foam Manufacturing : It contributes to the creation of lightweight materials such as polyethylene (PE) and polyvinyl chloride (PVC) foams .

Case Study 1: Electrochemical Applications

A study demonstrated that using this compound as a reducing medium improved the electrochemical properties of NiCo-LDH nanosheets by increasing surface area and conductivity through pore formation .

Case Study 2: Pharmaceutical Synthesis

Research highlighted this compound's role in synthesizing novel anti-cancer compounds through selective reduction processes, showcasing its utility in developing new therapeutic agents .

Mecanismo De Acción

LY335979 ejerce sus efectos inhibiendo selectivamente la P-glicoproteína, una proteína transmembrana que bombea sustancias extrañas fuera de las células. Al inhibir esta proteína, LY335979 evita la salida de los agentes quimioterapéuticos de las células cancerosas, restaurando así su sensibilidad a estos fármacos. Esta inhibición se produce mediante la unión competitiva a la P-glicoproteína, bloqueando su función de salida de fármacos .

Comparación Con Compuestos Similares

Compuestos Similares

- Tariquidar

- Laniquidar

- GF120918

- XR9576

- WK-X-34

- VX-710

- OC144-093

Singularidad

LY335979 es único en su alta selectividad y potencia como inhibidor de la P-glicoproteína. A diferencia de otros inhibidores, no afecta significativamente a otros transportadores como la proteína de resistencia al cáncer de mama (BCRP), convirtiéndolo en una opción más específica para revertir la resistencia a múltiples fármacos en las células cancerosas .

Actividad Biológica

Hydrazine hydrate (N2H4·H2O) is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated case studies.

This compound is a colorless, flammable liquid with a strong ammonia-like odor. It is known for its reducing properties and is often used as a precursor in the synthesis of various organic compounds. The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies indicate that hydrazine derivatives possess minimum inhibitory concentrations (MICs) as low as 75 μg/mL against certain bacterial strains .

- Anticancer Potential : this compound has been investigated for its anticancer properties. Certain hydrazone derivatives synthesized from hydrazine have demonstrated potent activity against various cancer cell lines, including breast cancer (MDA-MB 231) and lung cancer (A549), with IC50 values ranging from 4 to 17 μM .

- Neuroprotective Effects : There is emerging evidence suggesting that hydrazine may offer neuroprotective benefits. In animal models, it has been shown to mitigate oxidative stress and improve neurological outcomes following ischemic injuries .

Case Studies

The following table summarizes notable case studies involving this compound exposure and its biological effects:

| Case Study | Exposure Type | Symptoms | Treatment | Outcome |

|---|---|---|---|---|

| Reid et al. (1965) | Oral ingestion | Loss of consciousness, seizures | Mechanical ventilation, pyridoxine | Unknown recovery |

| Kirklin et al. (1976) | Industrial explosion | Coma, hepatic injury | Pyridoxine infusion | Rapid neurologic recovery |

| Binyamin et al. (2018) | Vapor exposure | Hepatic injury, rhabdomyolysis | Intravenous fluids | Full recovery by day 21 |

These cases illustrate the potential for acute toxicity associated with this compound, particularly in industrial settings. Notably, treatment with pyridoxine has been effective in mitigating some toxic effects .

Research Findings

Recent studies have focused on the synthesis of novel hydrazone derivatives from this compound, exploring their biological activities:

- Synthesis and Evaluation : Researchers synthesized various hydrazone derivatives and evaluated their antibacterial activity against multiple bacterial strains, finding promising results that support their potential use as antimicrobial agents .

- Anticancer Activity : Aryl hydrazone derivatives have shown significant antiproliferative activity against cancer cell lines, indicating that modifications to the hydrazine structure can enhance therapeutic efficacy .

Propiedades

IUPAC Name |

hydrazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUDTNKRLTJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7803-57-8, 302-01-2 (Parent) | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9037240 | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO] | |

| Record name | Hydrazine hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10217-52-4, 7803-57-8 | |

| Record name | Hydrazine, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYD297831P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.